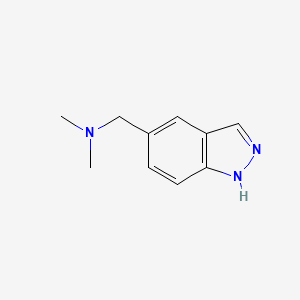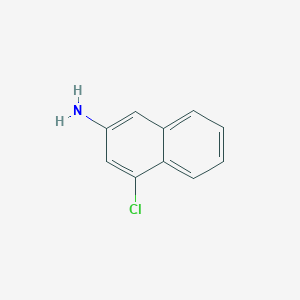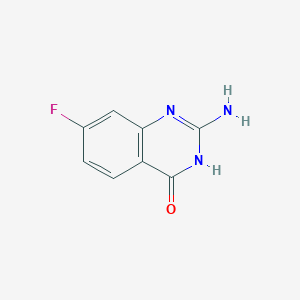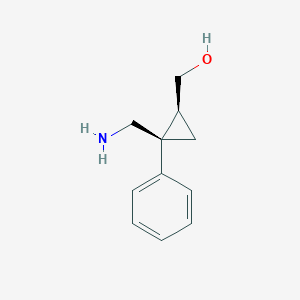
2-(3-Phenyloxetan-3-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenyloxetan-3-yl)acetaldehyde: is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound features a unique structure that includes a phenyl group attached to an oxetane ring, which is further connected to an acetaldehyde moiety. The presence of the oxetane ring imparts significant strain to the molecule, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(3-Phenyloxetan-3-yl)acetaldehyde typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a Paternò–Büchi reaction, which involves the photochemical cycloaddition of an alkene with a carbonyl compound.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Introduction of the Acetaldehyde Moiety:
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 2-(3-Phenyloxetan-3-yl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: 2-(3-Phenyloxetan-3-yl)acetic acid.
Reduction: 2-(3-Phenyloxetan-3-yl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the specific reaction.
Scientific Research Applications
Chemistry:
2-(3-Phenyloxetan-3-yl)acetaldehyde is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology and Medicine:
In biological research, this compound can be used to study the effects of strained ring systems on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and structural features make it suitable for various applications, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 2-(3-Phenyloxetan-3-yl)acetaldehyde depends on its specific application. In chemical reactions, the strained oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations.
In biological systems, the compound’s reactivity may allow it to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific context and application.
Comparison with Similar Compounds
- 2-(3-Methyloxetan-3-yl)acetaldehyde
- 2-(3-Ethyloxetan-3-yl)acetaldehyde
- 2-(3-Phenyloxetan-3-yl)ethanol
Comparison:
Compared to similar compounds, 2-(3-Phenyloxetan-3-yl)acetaldehyde stands out due to the presence of the phenyl group, which imparts unique electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with other molecules. The phenyl group also enhances the compound’s potential for use in various applications, including pharmaceuticals and materials science.
Properties
IUPAC Name |
2-(3-phenyloxetan-3-yl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-6-11(8-13-9-11)10-4-2-1-3-5-10/h1-5,7H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGRXDGQGRVZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693523 |
Source


|
| Record name | (3-Phenyloxetan-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305207-77-5 |
Source


|
| Record name | (3-Phenyloxetan-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B11911175.png)





![2H-Naphtho[2,3-b]pyran](/img/structure/B11911219.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11911225.png)

![2-[2-(2-Pyridinyl)ethyl]pyridine](/img/structure/B11911236.png)

![2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)


